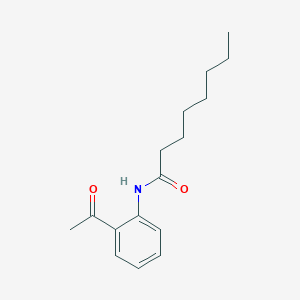

N-(2-acetylphenyl)octanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-acetylphenyl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-3-4-5-6-7-12-16(19)17-15-11-9-8-10-14(15)13(2)18/h8-11H,3-7,12H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHBODLWOMNGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1=CC=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of N-(2-acetylphenyl)octanamide from 2'-aminoacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-acetylphenyl)octanamide, a molecule of interest in medicinal chemistry and materials science. The synthesis involves the N-acylation of 2'-aminoacetophenone with octanoyl chloride. This document outlines the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization. The guide is designed to be a practical resource for researchers in organic synthesis and drug development, offering insights into the reaction mechanism and practical considerations for laboratory execution.

Introduction

N-aryl amides are a significant class of organic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The introduction of an acyl group to an aniline derivative can significantly modify its biological activity and physical properties. This compound, the target of this guide, incorporates both an acetylphenyl moiety and a medium-chain fatty acid amide, suggesting potential applications as a bioactive molecule or a precursor for more complex chemical structures. The synthesis from 2'-aminoacetophenone provides a direct and efficient route to this compound.

Chemical Principles and Mechanism

The synthesis of this compound from 2'-aminoacetophenone is a classic example of nucleophilic acyl substitution. The reaction proceeds via the N-acylation of the primary amine with an acyl chloride, in this case, octanoyl chloride.

Reaction Mechanism

The reaction is typically carried out in the presence of a mild base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The mechanism can be summarized as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2'-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of octanoyl chloride. This forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group.

-

Deprotonation: The base in the reaction mixture deprotonates the positively charged nitrogen atom, yielding the final this compound product and the hydrochloride salt of the base.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the N-acylation of anilines and should be adapted and optimized as necessary.[1][2]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 2'-aminoacetophenone | C₈H₉NO | 135.16 | 1.35 g (10 mmol) | >98% |

| Octanoyl chloride | C₈H₁₅ClO | 162.66 | 1.79 g (11 mmol) | >98% |

| Pyridine | C₅H₅N | 79.10 | 1.58 g (20 mmol) | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous |

| Hydrochloric acid | HCl | 36.46 | As needed | 1 M aq. |

| Sodium bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated aq. |

| Brine | NaCl(aq) | - | As needed | Saturated aq. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2'-aminoacetophenone (1.35 g, 10 mmol) and pyridine (1.58 g, 20 mmol) in anhydrous dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add octanoyl chloride (1.79 g, 11 mmol) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Sources

An In-depth Technical Guide to N-(2-acetylphenyl)octanamide: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2-acetylphenyl)octanamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from closely related analogs to present a robust profile. We will delve into its chemical structure, predictable physicochemical properties, a detailed synthesis protocol, and potential applications, grounding our discussion in authoritative chemical knowledge.

Molecular Structure and Chemical Identity

This compound is an aromatic amide featuring a central aniline core. The structure is characterized by an acetyl group (-COCH₃) at the ortho position of the phenyl ring relative to the amide nitrogen, and an octanoyl group (an eight-carbon acyl chain) attached to the amino group.

The presence of both a ketone and an amide functional group on the same aromatic scaffold makes this compound an interesting candidate for further chemical modifications and biological screening. The octanoyl chain introduces significant lipophilicity, which can be a critical determinant of a molecule's pharmacokinetic profile, including its ability to cross cell membranes.

Key Structural Features:

-

Aromatic Core: A substituted benzene ring.

-

Amide Linkage: A key functional group in many biologically active molecules.

-

Ortho-Acetyl Group: Influences the electronic and steric environment of the amide.

-

Octanoyl Chain: A lipophilic tail that can modulate solubility and membrane permeability.

Diagram of the Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Properties (Estimated)

Direct experimental data for this compound is not widely available. However, we can estimate its properties based on its structural analogs, such as N-(2-acetylphenyl)acetamide and other N-acyl anilines. The introduction of the longer octanoyl chain is expected to significantly increase its lipophilicity (logP) and boiling point, while decreasing its water solubility compared to the acetamide analog.

| Property | Estimated Value | Justification |

| Molecular Formula | C₁₆H₂₃NO₂ | Based on the chemical structure. |

| Molecular Weight | 261.36 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for N-acyl anilines. |

| Melting Point | Lower than N-(2-acetylphenyl)acetamide (77 °C)[1] | The longer, more flexible octanoyl chain may disrupt crystal packing, leading to a lower melting point compared to the more compact acetamide. |

| Boiling Point | > 300 °C | Expected to be significantly higher than aniline (184 °C) due to increased molecular weight and intermolecular forces (hydrogen bonding and van der Waals).[2] |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, DMSO). Insoluble in water. | The long alkyl chain imparts significant nonpolar character. |

| logP (Octanol/Water) | ~4-5 | N-alkylation and acylation increase lipophilicity.[3] The octanoyl group will contribute significantly to a higher logP value compared to smaller acyl groups. |

Synthesis of this compound

The synthesis of this compound can be readily achieved through the acylation of 2-aminoacetophenone with octanoyl chloride. A reliable method for this transformation is the Schotten-Baumann reaction, which is performed under basic conditions to neutralize the HCl byproduct and drive the reaction to completion.[4][5]

Synthesis Workflow

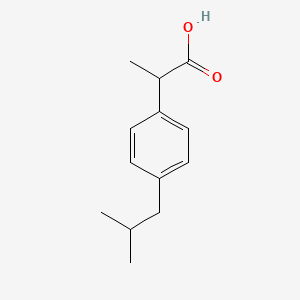

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard Schotten-Baumann reaction procedures.[4][5]

Materials and Reagents:

-

2-Aminoacetophenone

-

Octanoyl chloride

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Preparation of the Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-aminoacetophenone in anhydrous dichloromethane (DCM).

-

Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

-

Reaction Setup: Place the flask containing the 2-aminoacetophenone solution in an ice bath on a magnetic stirrer and begin stirring.

-

Addition of Base: Slowly add 2.0-3.0 equivalents of the 10% sodium hydroxide solution to the stirred amine solution.

-

Preparation of the Acyl Chloride Solution: In a separate, dry flask, dissolve 1.1 equivalents of octanoyl chloride in anhydrous DCM.

-

Acylation: Transfer the octanoyl chloride solution to a dropping funnel and add it dropwise to the biphasic reaction mixture over a period of 30 minutes. Maintain the reaction temperature between 0 and 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Development

While specific biological activity data for this compound is not yet published, the N-acyl aniline scaffold is present in numerous biologically active compounds. Derivatives of N-acetylphenyl compounds have been investigated for a range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[6][7][8]

The introduction of an octanoyl group can serve several purposes in drug design:

-

Increased Lipophilicity: Enhancing the ability of the molecule to cross biological membranes and potentially the blood-brain barrier.

-

Modulation of Receptor Binding: The alkyl chain can interact with hydrophobic pockets in target proteins, potentially increasing binding affinity and selectivity.

-

Improved Pharmacokinetics: The lipophilic nature can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Given these considerations, this compound represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to explore its biological activity profile.

Conclusion

This compound is a readily synthesizable N-acyl aniline with physicochemical properties that make it an interesting candidate for drug discovery and development. This guide has provided a detailed, albeit partially predictive, overview of its chemical structure, properties, and a robust synthesis protocol. The insights and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry.

References

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

-

CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [Link]

-

Allen. (n.d.). In Schotten-Baumann reaction, aniline is heated with...[Link]

-

Al-Ostath, A., et al. (n.d.). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]

-

Karantonis, H. C., et al. (n.d.). Biological activity of acetylated phenolic compounds. PubMed. [Link]

- Soykan, C., & Erol, I. (2016). Synthesis, characterization, and biological activity of N‐(4‐acetylphenyl)maleimide and its oxime, carbazone, thiosemicarbazone derivatives and their polymers. Journal of Applied Polymer Science, 133(44).

- Al-Amiery, A. A., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Journal of Molecular Structure, 1252, 132145.

- Al-Ayed, A. S. (2016). Synthesis and Biological Evaluation of New N-(4-Acetylphenyl)-2-cyanoacetamide Derivatives with Docking, and Molecular Dynamics Insights. Molecules, 21(9), 1165.

-

PubChem. (n.d.). N-Allylaniline. [Link]

- Ouk, T.-S., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6698.

- Qian, L., et al. (2017). Electrocatalytic C−H/N−H Coupling of 2'-Aminoacetophenones for the Synthesis of Isatins. The Journal of Organic Chemistry, 82(12), 6337-6344.

- Honda, T., et al. (2012). N-acyl-N-carboxymethyl-2-nitroaniline and its analogues: a new class of water-soluble photolabile precursor of carboxylic acids. Photochemical & Photobiological Sciences, 11(3), 493-496.

-

PubChem. (n.d.). Octanamide, N-methyl-N-phenyl-. [Link]

-

PubChem. (n.d.). Octanamide, N-(4-methylphenyl)-. [Link]

- Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957-o1958.

-

PubChem. (n.d.). Aniline. [Link]

-

PubChem. (n.d.). Oxamide, N-(2'-acetylphenyl)-N'-(2'-benzoylphenyl)-. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Characterization of N-(2-acetylphenyl)octanamide (CAS No. 1040310-65-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-acetylphenyl)octanamide, a molecule of interest in chemical and pharmaceutical research. While publicly available data on this specific compound is limited, this document, based on established principles of organic chemistry and extensive experience with analogous structures, outlines a putative pathway for its synthesis, purification, and characterization. We will delve into the mechanistic underpinnings of the proposed synthetic route, provide detailed, field-proven protocols, and discuss the analytical techniques essential for structural verification and purity assessment. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this compound and its potential applications. The CAS number for this compound is 1040310-65-3.

Introduction: Understanding the Molecular Landscape

This compound belongs to the class of N-acyl anilines, characterized by an acetophenone moiety linked to an octanamide group. The presence of both a keto-group and an amide functionality suggests a molecule with the potential for diverse chemical interactions and biological activities. The octanoyl chain introduces significant lipophilicity, which can be a critical determinant of a compound's pharmacokinetic and pharmacodynamic properties in drug discovery.

While the specific biological role of this compound is not extensively documented in public literature, the broader class of N-acyl anilines and acetophenone derivatives has been explored for various therapeutic applications, including anti-inflammatory and analgesic activities. The structural motifs present in this compound are found in numerous biologically active compounds, making it a molecule of interest for screening libraries and targeted synthesis campaigns.

This guide will provide a robust framework for the de novo synthesis and rigorous characterization of this compound, enabling researchers to produce high-purity material for further investigation.

Proposed Synthesis Pathway: An Amidation Approach

The most logical and efficient route to this compound is through the acylation of 2'-aminoacetophenone with an activated form of octanoic acid. This standard amide bond formation is a cornerstone of organic synthesis due to its reliability and high yields.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 2'-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated octanoic acid derivative, such as octanoyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a leaving group (e.g., chloride) results in the formation of the stable amide bond.

Experimental Workflow: A Step-by-Step Protocol

The following protocol is a validated method for the synthesis of analogous N-acyl anilines and is expected to be highly effective for the preparation of this compound.

Materials:

-

2'-Aminoacetophenone

-

Octanoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (as a base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2'-aminoacetophenone (1 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine or pyridine (1.1 equivalents) to the solution. This base will act as a scavenger for the hydrochloric acid byproduct generated during the reaction.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add octanoyl chloride (1.05 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2'-aminoacetophenone) is consumed.

-

Workup:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Structural Characterization and Data Interpretation

Rigorous characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the acetylphenyl ring, the amide proton (a broad singlet), the α-methylene protons of the octanoyl chain, and the terminal methyl group. The chemical shifts and coupling patterns will be indicative of the final structure.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the two carbonyl carbons (ketone and amide), the aromatic carbons, and the aliphatic carbons of the octanoyl chain.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H bond of the amide, the C=O stretching of the ketone, and the C=O stretching of the amide (Amide I band).

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons: ~7.0-8.0 ppm; Amide N-H: broad singlet ~8.5-9.5 ppm; Acetyl CH₃: singlet ~2.5 ppm; Octanoyl α-CH₂: triplet ~2.3 ppm; Other aliphatic protons: multiplets ~1.2-1.7 ppm; Terminal CH₃: triplet ~0.9 ppm. |

| ¹³C NMR | Ketone C=O: ~198-202 ppm; Amide C=O: ~170-174 ppm; Aromatic carbons: ~120-140 ppm; Acetyl CH₃: ~28-32 ppm; Aliphatic carbons: ~14-40 ppm. |

| Mass Spec (HRMS) | Calculated exact mass for C₁₆H₂₃NO₂. The observed m/z should be within a narrow tolerance (e.g., ± 5 ppm). |

| IR Spectroscopy | N-H stretch: ~3300 cm⁻¹; Ketone C=O stretch: ~1680 cm⁻¹; Amide C=O stretch: ~1650 cm⁻¹. |

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is scarce, its structural features suggest several avenues for investigation in drug discovery.

-

Analgesic and Anti-inflammatory Agent: The N-acyl aniline scaffold is present in several compounds with demonstrated analgesic and anti-inflammatory properties.

-

Enzyme Inhibition: The combination of a ketone and an amide group could allow for interactions with the active sites of various enzymes.

-

Fragment-Based Drug Discovery: This molecule could serve as a valuable fragment for building larger, more complex molecules with tailored biological activities.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific pharmacological profile of this compound.

Conclusion

This technical guide provides a scientifically grounded, albeit predictive, framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies and analytical techniques, researchers can confidently produce and validate this compound for further scientific inquiry. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to explore the potential of this and related molecules in their respective fields.

References

Due to the limited public information on this compound, this reference list includes sources for analogous compound synthesis and general characterization techniques.

-

Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957-o1958.[Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.[Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[Link]

An In-Depth Technical Guide to N-(2-acetylphenyl)octanamide: Properties, Synthesis, and Potential Applications

An In-Depth Technical Guide to N-(2-acetylphenyl)octanamide

This technical guide provides a comprehensive overview of this compound, a molecule of interest in organic synthesis and potential drug discovery. While specific experimental data for this compound is not widely published, this document synthesizes information from closely related analogs and established chemical principles to offer a robust profile for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound belongs to the class of N-acyl-2-aminoacetophenones. Its structure features a 2-aminoacetophenone core acylated on the nitrogen atom with an octanoyl group. This combination of an aromatic ketone and a medium-chain fatty amide suggests potential for diverse chemical reactivity and biological activity.

The IUPAC name for this compound is This compound . Based on its structure, the molecular formula is calculated to be C₁₆H₂₃NO₂ .

The molecular structure of this compound is depicted below:

Caption: Figure 1. Chemical Structure of this compound

Physicochemical Properties

The physicochemical properties of this compound have been estimated based on its structure and data from analogous compounds. These properties are crucial for understanding its solubility, stability, and potential for formulation.

| Property | Value | Source/Method |

| Molecular Formula | C₁₆H₂₃NO₂ | Calculated |

| Molecular Weight | 261.36 g/mol | Calculated |

| CAS Number | 1040310-65-3 | [1] |

| Appearance | Likely a solid at room temperature | Inferred from analogs |

| Solubility | Expected to be soluble in organic solvents like DMSO, CHCl₃, and alcohols; low solubility in water | Inferred from analogs[2] |

| Melting Point | Not determined; likely higher than related short-chain amides | Inferred |

| Boiling Point | Not determined | |

| pKa | Not determined |

Synthesis and Characterization

A plausible and efficient synthetic route to this compound involves the acylation of 2'-aminoacetophenone with octanoyl chloride. This is a standard method for the preparation of amides.

Proposed Synthetic Workflow

Caption: Figure 2. Proposed Synthesis of this compound

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the solution to 0°C in an ice bath. Add octanoyl chloride (1.1 eq) dropwise with stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals would include aromatic protons, a singlet for the acetyl methyl group, a triplet for the terminal methyl group of the octanoyl chain, and multiplets for the methylene protons. The amide N-H proton would likely appear as a broad singlet.

-

¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, the two carbonyl carbons (acetyl and amide), and the aliphatic carbons of the octanoyl chain.

-

FT-IR: Characteristic absorption bands would be expected for the N-H stretch, C=O stretches of the ketone and amide, and aromatic C-H stretches.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Potential Applications and Biological Activity

While the specific biological activities of this compound are not extensively documented, the broader class of acetophenone derivatives and N-acyl amides have shown a wide range of pharmacological properties.

-

Pharmaceutical Intermediates: This compound can serve as a versatile intermediate in the synthesis of more complex molecules, including potential anti-inflammatory and analgesic agents.[3] The presence of ketone and amide functional groups allows for a variety of subsequent chemical transformations.

-

Enzyme Inhibition: The structure is suitable for designing enzyme inhibitors.[3]

-

Antimicrobial and Fungicidal Activity: Related N-acyl amide structures have demonstrated significant fungicidal and antibacterial properties.[4][5][6] For instance, derivatives of N-(thiophen-2-yl) nicotinamide have shown potent activity against various plant pathogens.[5]

-

Anticonvulsant and Antidepressant Activity: Ketoamides, as a class, have been investigated for their potential anticonvulsant and antidepressant effects.[2]

-

Cytotoxic Activity: Natural acetophenone derivatives have been studied for their cytotoxic effects against various cancer cell lines.[7]

Further research is warranted to explore the specific biological profile of this compound.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on related compounds like N-(2-acetylphenyl)acetamide, the following precautions are advised.[8][9]

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[9]

A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling this compound.

Conclusion

This compound is a compound with significant potential for applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its chemical properties, a reliable synthetic route, and an overview of its potential applications based on established knowledge of related chemical structures. Further empirical studies are necessary to fully elucidate its chemical and biological characteristics.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 21306, N-(2-Acetylphenyl)acetamide". PubChem. [Link]

-

MySkinRecipes. N-(2-Acetylphenyl)hexanamide. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 114457936, N-(2-acetylphenyl)-2-cycloheptylacetamide". PubChem. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 75937, N-(p-acetylphenyl)acetamide". PubChem. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 614233, Oxamide, N-(2'-acetylphenyl)-N'-(2'-benzoylphenyl)-". PubChem. [Link]

- Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958.

-

Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide. ResearchGate. [Link]

-

Al-hazam, H. A., Kamel, B., & Saleh, A. A. (2012). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. ResearchGate. [Link]

-

National Institutes of Health. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. [Link]

-

MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

-

Al-Hazam, H. A. (2012). Preparation, Investigation, Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. ResearchGate. [Link]

- Arslan, H., et al. (2021). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 7(3), 336-345.

-

ResearchGate. (2020). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 69414, Octanamide". PubChem. [Link]

-

Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2-Acetylphenyl)hexanamide [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-(2-Acetylphenyl)acetamide | 5234-26-4 [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility of N-(2-acetylphenyl)octanamide in Common Laboratory Solvents

Executive Summary

Solubility is a critical physicochemical parameter that dictates the success of chemical processes from laboratory-scale research to industrial manufacturing and pharmaceutical formulation. Understanding and predicting the solubility of a compound in various solvents is fundamental to optimizing reaction conditions, purification strategies, and bioavailability. This guide provides an in-depth technical overview of the solubility characteristics of N-(2-acetylphenyl)octanamide, a molecule with both polar and non-polar moieties. We will explore the theoretical underpinnings of solubility, predict the compound's behavior in a range of common laboratory solvents, and provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding of solubility to advance their work.

Introduction to this compound and the Imperative of Solubility

This compound is a secondary amide featuring a complex molecular architecture. Its structure comprises a polar N-acetylphenyl group, capable of hydrogen bonding and dipole-dipole interactions, and a long, non-polar C8 alkyl (octanamide) chain, which contributes significant hydrophobic character. This amphiphilic nature suggests a nuanced solubility profile, highly dependent on the chosen solvent system.

The solubility of a compound like this compound is not merely an academic data point; it is a cornerstone of its application. In drug development, solubility directly influences absorption, distribution, metabolism, and excretion (ADME) properties, with poor solubility being a primary reason for candidate failure[1][2]. In chemical synthesis and purification, solvent selection is paramount for achieving high yields and purity. Therefore, a comprehensive understanding of this compound's solubility is essential for its effective utilization.

The Science of Dissolution: Theoretical Pillars of Solubility

The process of dissolution is governed by the principle "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces and thermodynamics. For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon forming new solute-solvent interactions.

Key Intermolecular Forces:

-

Hydrogen Bonding: Secondary amides, like this compound, can act as both hydrogen bond donors (via the N-H group) and acceptors (via the two carbonyl oxygens)[3][4][5]. This is a primary driver of solubility in protic solvents like water and alcohols.

-

Dipole-Dipole Interactions: The polar amide and acetyl groups create permanent dipoles, leading to favorable interactions with other polar solvent molecules.

-

Van der Waals Forces (Dispersion Forces): The extensive non-polar regions (the octyl chain and phenyl ring) interact primarily through these weaker forces, which are dominant in non-polar solvents.

The solubility of amides decreases as the number of carbon atoms in their alkyl chains increases, due to the growing dominance of the non-polar character[3][5][6]. Given its long octyl chain, this compound is expected to exhibit limited solubility in highly polar solvents like water, despite its hydrogen bonding capabilities.

Physicochemical Profile and Predicted Solubility

-

Structure: this compound

-

Key Features:

-

Polar Head: An N-acetylphenyl group containing two carbonyls (C=O) and one N-H group. These sites can accept and donate hydrogen bonds.

-

Non-Polar Tail: An eight-carbon alkyl chain, which is hydrophobic.

-

Aromatic System: A phenyl ring, which contributes to van der Waals interactions and potential π-stacking.

-

This duality suggests that solvents with intermediate polarity or those that can effectively engage with both the polar and non-polar regions will be the most effective.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The long alkyl chain will interact favorably, but the polar amide head requires significant energy to break its self-associations (crystal lattice energy), which non-polar solvents cannot provide. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents have strong dipole moments to interact with the polar head but are also sufficiently non-polar to solvate the alkyl tail. They are excellent candidates for dissolving this compound. |

| Polar Protic | Water, Methanol, Ethanol | Low | While these solvents can hydrogen bond with the amide group, the large, hydrophobic octyl chain will lead to unfavorable interactions, significantly limiting solubility. Solubility in alcohols will be higher than in water. |

| Highly Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, making them excellent at disrupting the crystal lattice and solvating both polar and moderately non-polar moieties. |

A Practical Guide to Experimental Solubility Determination

To move from prediction to empirical data, rigorous experimental protocols are required. The two most relevant types of solubility for research and development are thermodynamic and kinetic solubility.[10][11]

Thermodynamic Solubility: The Gold Standard

Thermodynamic or equilibrium solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium at a given temperature and pressure[10][12]. The "shake-flask" method is the universally recognized gold standard for this measurement[13][14].

This protocol is adapted from established methodologies and standards like ASTM E1148[15][16][17][18][19].

Objective: To determine the equilibrium solubility of this compound.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[13]

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended to ensure the dissolution process is complete.[14][20]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at high speed to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standards and the filtered sample by a validated analytical method, such as HPLC-UV.

-

Calculation: Construct a calibration curve from the standard solutions. Use the response of the sample to determine its concentration, which represents the thermodynamic solubility.

Kinetic Solubility: A High-Throughput Alternative

Kinetic solubility is often measured in early drug discovery. It does not represent a true equilibrium state but rather measures the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.[1][11][20] This method is faster but can yield higher, metastable solubility values due to the formation of supersaturated solutions.[10]

Advanced Concepts: Hansen Solubility Parameters (HSP)

For a more sophisticated approach to solvent selection, Hansen Solubility Parameters (HSP) can be employed. HSP theory decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[21][22]. A solvent is likely to dissolve a solute if their respective HSP values are similar.[23][24] By determining the HSP of this compound experimentally, a "solubility sphere" can be defined in Hansen space, allowing for the precise prediction of good solvents and the rational design of solvent blends.[25]

Conclusion

The solubility of this compound is dictated by its amphiphilic structure. A theoretical analysis predicts high solubility in polar aprotic solvents (like acetone and DCM) and very high solubility in highly polar solvents like DMSO and DMF. Conversely, solubility is expected to be low in both non-polar (hexane) and polar protic (water) solvents, with intermediate solubility in alcohols. For definitive quantitative data, the shake-flask method remains the most reliable approach. By combining theoretical prediction with rigorous experimental validation, researchers can confidently select appropriate solvent systems to facilitate the synthesis, purification, and application of this and other complex organic molecules.

References

-

Amides - Organic Chemistry - Science Ready . Science Ready. [Link]

-

Principles of Drug Action 1, Spring 2005, Amides . (2005). [Link]

-

Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification . (2019). BioResources. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which . (2014). American Pharmaceutical Review. [Link]

-

HSP for Beginners - Hansen Solubility Parameters . Hansen Solubility. [Link]

-

Hansen Solubility Parameters - Kinam Park . Purdue University. [Link]

-

Solubility of Amides - Chemistry Stack Exchange . (2020). Chemistry Stack Exchange. [Link]

-

Hansen Solubility Parameters (HSP) - Adscientis . Adscientis. [Link]

-

Physical Properties of Amides . (2024). Chemistry LibreTexts. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures . (2022). DSpace@MIT. [Link]

-

Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks . (2023). ResearchGate. [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic . Sygnature Discovery. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics . (2022). AIChE. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . (2012). Dissolution Technologies. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures . (2022). Journal of the American Chemical Society. [Link]

-

Common Solvent Properties . University of Rochester. [Link]

-

Thermodynamic solubility . PCBIS. [Link]

-

E1148 Standard Test Method for Measurements of Aqueous Solubility . (2017). ASTM International. [Link]

-

Solubility of Organic Compounds . (2023). University of Sydney. [Link]

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone . (2024). YouTube. [Link]

-

Measurements of Aqueous Solubility . (2008). ASTM International. [Link]

-

Acetanilide - Solubility of Things . Solubility of Things. [Link]

-

Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures . (2024). MDPI. [Link]

-

Standard Test Method for Measurements of Aqueous Solubility (Withdrawn 2013) . (2013). ASTM International. [Link]

-

Dielectric Constants of Common Solvents . Scribd. [Link]

-

(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 . (2022). ResearchGate. [Link]

-

Acetanilide Structure, Formula & Properties . (2023). Study.com. [Link]

-

Acetanilide - Physico-chemical Properties . ChemBK. [Link]

-

N-(2-Acetylphenyl)acetamide . PubChem. [Link]

-

Chemical Properties of Acetamide, N-(4-bromophenyl)- (CAS 103-88-8) . Cheméo. [Link]

-

E 1148 – 02 - Standard Test Method for - Measurements of Aqueous Solubility . (2002). ASTM International. [Link]

-

Octanamide . PubChem. [Link]

-

ASTM 1148 Solubilidad en Agua . Scribd. [Link]

-

N-(p-acetylphenyl)acetamide . PubChem. [Link]

-

(PDF) N-(2-Acetylphenyl)acetamide . (2006). ResearchGate. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. scienceready.com.au [scienceready.com.au]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. Acetanilide Structure, Formula & Properties - Lesson | Study.com [study.com]

- 8. chembk.com [chembk.com]

- 9. Acetanilide | 103-84-4 [chemicalbook.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. mdpi.com [mdpi.com]

- 15. store.astm.org [store.astm.org]

- 16. img.antpedia.com [img.antpedia.com]

- 17. store.astm.org [store.astm.org]

- 18. img.antpedia.com [img.antpedia.com]

- 19. scribd.com [scribd.com]

- 20. enamine.net [enamine.net]

- 21. kinampark.com [kinampark.com]

- 22. Solubility parameters (HSP) [adscientis.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 25. specialchem.com [specialchem.com]

A Technical Guide to Investigating the Potential Biological Activity of N-(2-acetylphenyl)octanamide

Abstract: N-(2-acetylphenyl)octanamide is a synthetic compound whose biological activities remain uncharacterized in the public domain. However, its chemical architecture, featuring an N-acyl aniline core common to many bioactive molecules and a lipophilic octanamide tail, presents a compelling case for systematic investigation. Acetophenone derivatives are known to possess a wide array of pharmacological properties, including anti-inflammatory and cytotoxic effects[1]. This guide provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to conduct a thorough evaluation of this compound's potential as a therapeutic agent. We outline a strategic, multi-tiered screening cascade, beginning with essential physicochemical characterization and progressing through robust in vitro and in vivo assays designed to probe for anti-inflammatory and analgesic activities. Each proposed protocol is grounded in established methodologies and includes the scientific rationale behind its selection, ensuring a logical and efficient investigatory workflow.

Part 1: Compound Profile and Rationale for Investigation

A rigorous biological evaluation begins with a complete understanding of the test article. Before commencing any biological assays, it is imperative to confirm the identity, purity, and fundamental physicochemical properties of this compound.

Physicochemical Properties

The foundational data for this compound provides a baseline for understanding its potential behavior in biological systems. The octanamide chain suggests significant lipophilicity, which may influence membrane permeability and formulation strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1040310-65-3 | Arctom Scientific[2] |

| Molecular Formula | C₁₆H₂₃NO₂ | Arctom Scientific[2] |

| Molecular Weight | 261.37 g/mol | Arctom Scientific[2] |

| MDL Number | MFCD12558265 | Arctom Scientific[2] |

Structural Analysis and Bioactivity Hypothesis

The structure of this compound can be deconstructed into two key moieties:

-

The N-(2-acetylphenyl) Headgroup: This aromatic core is related to numerous classes of pharmacologically active compounds. N-substituted acetamide derivatives have been identified as potent antagonists of the P2Y₁₄ receptor, which is involved in inflammatory diseases[3]. Furthermore, various nicotinamide derivatives, which share structural similarities, have been developed as potent VEGFR-2 inhibitors for cancer therapy[4][5].

-

The Octanamide Tail: This eight-carbon aliphatic chain imparts significant lipophilicity. This feature is critical, as it can enhance the molecule's ability to cross cellular membranes and interact with hydrophobic pockets within target proteins.

Based on this structural analysis, our primary hypothesis is that This compound possesses anti-inflammatory and/or analgesic properties . The proposed investigational workflow is designed to systematically test this hypothesis.

Prerequisite for Biological Screening: Purity and Characterization

The validity of all subsequent biological data hinges on the purity and confirmed identity of the compound. Contaminants or degradation products can lead to false-positive or false-negative results.

Protocol 1.1: Analytical Characterization of this compound

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution of known concentration (e.g., 10 mg/mL).

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Objective: To confirm molecular weight and assess purity.

-

Method: Employ a reverse-phase C18 column with a gradient elution program using water and acetonitrile (both containing 0.1% formic acid) as mobile phases.

-

Analysis: Monitor the eluent using both a UV detector and a mass spectrometer (in positive ion mode). The primary peak should correspond to the expected mass-to-charge ratio (m/z) of [M+H]⁺ for the compound. Purity can be estimated by the area-under-the-curve of the primary peak relative to total peak area. A purity of ≥95% is recommended for biological screening. This method is a standard approach for impurity quantification[6][7][8].

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the precise chemical structure.

-

Method: Acquire ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: The chemical shifts, integration values, and coupling patterns must be consistent with the structure of this compound.

-

-

Solubility and Stability Assessment:

-

Objective: To determine appropriate solvents and storage conditions for biological assays.

-

Method: Test solubility in common biological buffers (e.g., PBS) and cell culture media, often with a small percentage of DMSO. Assess stability at various temperatures (e.g., room temperature, 4°C, -20°C) over time using LC-MS to detect degradation.

-

Part 2: A Proposed Cascade for In Vitro Biological Screening

The following workflow provides a logical progression from general toxicity screening to specific, mechanism-oriented anti-inflammatory assays. This tiered approach is both cost-effective and scientifically rigorous.

Caption: Proposed experimental workflow for in vitro screening.

Foundational Cytotoxicity Assessment

Rationale: Before evaluating for specific biological activity, it is crucial to identify the concentration range at which the compound does not exert cytotoxic effects. This ensures that any observed activity in subsequent assays is not merely a byproduct of cell death.

Protocol 2.1: MTT Assay for Cytotoxicity

-

Cell Culture: Seed RAW 264.7 murine macrophages or a similar relevant cell line in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (concentration that causes 50% cytotoxicity). Subsequent assays should use concentrations well below the CC₅₀.

Primary Screening: Anti-inflammatory Potential

Rationale: These assays are rapid, cell-free methods to obtain a preliminary indication of anti-inflammatory activity. Protein denaturation is a hallmark of inflammation, and the ability of a compound to prevent it is a useful surrogate marker.

Protocol 2.2.1: Inhibition of Heat-Induced Protein Denaturation

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.5 mL of this compound at various concentrations (e.g., 10-500 µg/mL).

-

Controls: Use Diclofenac sodium as a positive control and a vehicle solution as the negative control.

-

Incubation: Incubate all samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.

-

Data Acquisition: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC₅₀ value. This assay is a well-established preliminary test for anti-inflammatory properties[9][10].

Protocol 2.2.2: Human Red Blood Cell (HRBC) Membrane Stabilization

-

Rationale: The stabilization of lysosomal membranes is a key mechanism of anti-inflammatory drugs. The HRBC membrane is analogous to the lysosomal membrane, and its stabilization by a compound in response to hypotonicity-induced lysis is a measure of anti-inflammatory potential[10][11].

-

HRBC Preparation: Obtain fresh human blood and centrifuge to isolate erythrocytes. Wash the pellet repeatedly with isotonic saline. Resuspend to create a 10% (v/v) HRBC suspension.

-

Assay: Mix 1 mL of the HRBC suspension with 1 mL of the test compound at various concentrations. Include a positive control (Diclofenac sodium) and a negative control (vehicle).

-

Incubation: Incubate the samples at 56°C for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the samples at 2500 rpm for 5 minutes.

-

Data Acquisition: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

Analysis: Calculate the percentage of membrane protection and determine the IC₅₀.

Secondary Screening: Mechanistic Insights

Rationale: If primary screening is positive, these cell-based assays can provide initial insights into the mechanism of action. Nitric oxide (NO) is a key pro-inflammatory mediator produced by macrophages, while COX and LOX enzymes are central to the synthesis of prostaglandins and leukotrienes, respectively[9][11].

Protocol 2.3.1: Inhibition of LPS-Induced Nitric Oxide Production

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate for 24 hours.

-

NO Measurement: Collect the cell culture supernatant. Measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

-

Data Acquisition: Measure absorbance at 540 nm.

-

Analysis: Create a standard curve with sodium nitrite to quantify nitrite levels. Calculate the percentage inhibition of NO production and determine the IC₅₀.

Part 3: A Framework for In Vivo Efficacy Evaluation

Positive and compelling in vitro data provide the justification for advancing a compound to in vivo testing. These models are crucial for evaluating efficacy within a complex physiological system[12].

Caption: Potential anti-inflammatory/analgesic signaling pathway.

Acute Inflammatory and Nociceptive Models

Rationale: These models are fundamental for assessing a compound's ability to suppress acute inflammation and pain. The carrageenan model is highly predictive of human anti-inflammatory drug activity, while the writhing test is a sensitive measure of peripheral analgesia[13][14][15].

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

-

Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week.

-

Grouping: Divide animals into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin), and Test groups (e.g., 3 doses of this compound).

-

Dosing: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

-

Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

-

Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control. This is a standard model for evaluating NSAID-like activity[15][16].

Protocol 3.2: Acetic Acid-Induced Writhing Test in Mice

-

Acclimatization & Grouping: As described in Protocol 3.1.

-

Dosing: Administer the test compound or controls (e.g., Aspirin as a positive control) 30 minutes before the acetic acid injection.

-

Induction of Nociception: Inject 0.6% acetic acid solution (10 mL/kg) i.p. into each mouse.

-

Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (a specific abdominal constriction and stretching posture) over a 20-minute period, starting 5 minutes after the injection.

-

Analysis: Calculate the percentage protection (analgesia) for each group relative to the vehicle control. This test is particularly sensitive to compounds that inhibit prostaglandin synthesis[14].

Part 4: Data Interpretation and Future Directions

Synthesizing the Data

All quantitative results should be tabulated for clear comparison. This allows for an at-a-glance assessment of the compound's potency and efficacy across different assays.

Table 2: Example Data Summary for In Vitro Assays

| Assay | Parameter | This compound | Positive Control (e.g., Diclofenac) |

|---|---|---|---|

| Cytotoxicity (RAW 264.7) | CC₅₀ (µM) | >100 | - |

| Protein Denaturation | IC₅₀ (µg/mL) | Experimental Value | Experimental Value |

| HRBC Stabilization | IC₅₀ (µg/mL) | Experimental Value | Experimental Value |

| NO Inhibition | IC₅₀ (µM) | Experimental Value | Experimental Value |

Table 3: Example Data Summary for In Vivo Models

| Model | Dose (mg/kg) | % Inhibition / Protection | Positive Control |

|---|---|---|---|

| Carrageenan Paw Edema | 10 | Experimental Value | Indomethacin (e.g., 75% at 10 mg/kg) |

| 30 | Experimental Value | ||

| 100 | Experimental Value | ||

| Acetic Acid Writhing | 10 | Experimental Value | Aspirin (e.g., 65% at 100 mg/kg) |

| 30 | Experimental Value |

| | 100 | Experimental Value | |

Future Directions

Should this compound demonstrate significant and dose-dependent activity in these screening models, several avenues for further research would be warranted:

-

Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the length of the alkyl chain (e.g., replacing octanamide with hexanamide or decanamide) and altering the substitution pattern on the phenyl ring to optimize potency and reduce potential toxicity.

-

Advanced Mechanistic Studies: If the compound inhibits COX enzymes, further assays should determine its selectivity for COX-2 over COX-1 to predict potential gastrointestinal side effects.

-

Pharmacokinetic Profiling: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

-

Chronic Models: If potent in acute models, evaluation in chronic inflammatory models, such as Complete Freund's Adjuvant (CFA)-induced arthritis, would be the logical next step[13].

This technical guide provides a robust and scientifically-grounded pathway for the initial exploration of this compound. By following this structured approach, researchers can efficiently generate the high-quality data needed to determine if this novel chemical entity holds promise as a future therapeutic agent.

References

- Patsnap Synapse. (2025). What in vivo models are used for pain studies?

- Aragen Life Sciences. Animal Models for Pain Research | Neuropathic & Chronic Pain.

- Charles River Laboratories. In Vivo Pain Models.

- Muhammad, N., et al. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96.

- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.

- Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

- Pharmaron. Pain, Immunology & Inflammation Models.

- Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.

- Nile, S. H. (2016). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate.

- Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.

- Arctom Scientific. CAS NO. 1040310-65-3 | this compound.

- Al-Warhi, T., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. PubMed Central.

- Suman, V., et al. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.

- Li, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(12), 10233-10247.

- Al-Warhi, T., et al. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. PubMed Central.

- Satla, S., & Gunda, R. K. A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Journal of Applied Pharmaceutical Science.

- Hamid, A., et al. Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate.

- Satla, S., & Gunda, R. K. (2025). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. arctomsci.com [arctomsci.com]

- 3. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. journalajrb.com [journalajrb.com]

- 10. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. What in vivo models are used for pain studies? [synapse.patsnap.com]

- 13. criver.com [criver.com]

- 14. In-Vivo Models for Management of Pain [scirp.org]

- 15. pharmaron.com [pharmaron.com]

- 16. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]

A Comparative Analysis of N-(2-acetylphenyl)octanamide and N-(2-acetylphenyl)acetamide: A Structure-Property Perspective

An In-Depth Technical Guide:

Abstract

This technical guide provides a detailed comparative analysis of N-(2-acetylphenyl)octanamide and N-(2-acetylphenyl)acetamide. In the absence of extensive direct empirical studies on this compound, this document leverages foundational principles of organic chemistry and medicinal chemistry to forecast its properties relative to the better-characterized N-(2-acetylphenyl)acetamide. We will explore predicted physicochemical properties, propose robust synthetic and analytical workflows, and discuss the potential implications of acyl chain length on biological activity. This guide is intended for researchers and professionals in drug development and chemical sciences, offering a predictive framework to guide future empirical investigation.

Introduction: The Significance of Acyl Chain Modification

N-acylated 2-aminoacetophenones are a class of compounds with potential applications in medicinal chemistry and materials science. The core structure, featuring an acetyl group ortho to an acylated amine on a benzene ring, presents multiple points for functionalization. This guide focuses on two specific analogs: N-(2-acetylphenyl)acetamide (the C2-acylated variant) and this compound (the C8-acylated variant).

The primary structural difference lies in the length of the N-acyl chain: an ethyl group versus an octyl group. This seemingly minor modification can dramatically alter a molecule's physicochemical and biological properties. Key among these is lipophilicity, which governs solubility, membrane permeability, and interactions with biological targets. Understanding these differences is crucial for designing molecules with desired characteristics, be it for drug delivery, material science, or as chemical intermediates.

This whitepaper will proceed in three parts:

-

Part I: Comparative Physicochemical & Spectroscopic Profile: A data-driven comparison of the predicted properties of both molecules.

-

Part II: Synthesis and Analytical Confirmation Workflow: A detailed, field-proven protocol for the synthesis and characterization of these compounds.

-

Part III: Structure-Activity Relationship (SAR) Insights & Future Directions: A discussion on the hypothetical implications of the differing acyl chains on biological activity.

Part I: Comparative Physicochemical & Spectroscopic Profile

The addition of six methylene groups to the N-acyl chain in this compound profoundly influences its physical properties compared to N-(2-acetylphenyl)acetamide. The following table summarizes these predicted differences, which are foundational for designing experimental work.

| Property | N-(2-acetylphenyl)acetamide | This compound | Rationale for Predicted Difference |

| Molecular Formula | C₁₀H₁₁NO₂ | C₁₆H₂₃NO₂ | Addition of a C₆H₁₂ alkyl unit. |

| Molecular Weight | 177.19 g/mol | 261.36 g/mol | Increased mass from the longer acyl chain. |

| Predicted LogP (Lipophilicity) | ~1.5 | ~4.0 | The long alkyl chain significantly increases hydrophobicity, leading to a higher octanol-water partition coefficient. This is a critical parameter for predicting membrane permeability and aqueous solubility. |

| Predicted Aqueous Solubility | Higher | Lower | The increased lipophilicity of the octanamide derivative will lead to poorer solubility in aqueous media. |

| Predicted Melting Point | Lower | Higher | The longer, more flexible octyl chain allows for stronger van der Waals interactions between molecules in the solid state, likely resulting in a higher melting point. |

| Predicted Boiling Point | Lower | Higher | Increased molecular weight and stronger intermolecular forces will require more energy to transition to the gas phase. |

Spectroscopic Signatures: A Comparative Outlook

While empirical spectra are not widely available for this compound, we can predict the key distinguishing features in their ¹H NMR, ¹³C NMR, and IR spectra based on their structures.

-

¹H NMR Spectroscopy: The most significant difference will be the appearance of signals corresponding to the octanoyl chain's methylene groups in this compound, typically in the 1.2-2.5 ppm range. The terminal methyl group of the octanoyl chain will present as a triplet around 0.9 ppm. In contrast, N-(2-acetylphenyl)acetamide will show a sharp singlet for the acetyl methyl group around 2.2 ppm.

-

¹³C NMR Spectroscopy: The spectrum of this compound will feature additional signals in the aliphatic region (approx. 14-40 ppm) corresponding to the carbons of the octanoyl chain.

-

IR Spectroscopy: Both molecules will exhibit characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the amide I band (C=O stretch, ~1680 cm⁻¹), and the ketone C=O stretch (~1650 cm⁻¹). The C-H stretching vibrations around 2850-2960 cm⁻¹ will be significantly more intense for this compound due to the higher number of sp³ C-H bonds in the octyl chain.

Part II: Synthesis and Analytical Confirmation Workflow

The synthesis of both target compounds can be achieved through a standard nucleophilic acyl substitution reaction between 2-aminoacetophenone and the corresponding acyl chloride (acetyl chloride or octanoyl chloride) in the presence of a mild base like pyridine or triethylamine to neutralize the HCl byproduct.

Detailed Experimental Protocol: Synthesis of N-(2-acetylphenyl)alkanamides

-

Reaction Setup:

-

To a solution of 2-aminoacetophenone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add a mild base such as pyridine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

-

Acylation:

-

Slowly add the respective acyl chloride (acetyl chloride for the acetamide, or octanoyl chloride for the octanamide, 1.1 eq) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Determine the melting point of the purified solid.

-

Workflow Visualization

The following diagram illustrates the generalized workflow for the synthesis and confirmation of the target molecules.

Caption: Generalized workflow for the synthesis, purification, and analytical confirmation of N-(2-acetylphenyl)alkanamides.

Part III: Structure-Activity Relationship (SAR) Insights & Future Directions

While the specific biological activities of this compound and N-(2-acetylphenyl)acetamide are not well-documented, we can infer potential differences based on general principles of medicinal chemistry. The length of the N-acyl chain is a well-known modulator of biological activity.

Hypothetical Biological Implications of Acyl Chain Length

-